1-(2-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine
Description
1-(2-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine is a piperazine derivative featuring a 2-fluorophenyl group at the 1-position and a 1-pyrrolidinylsulfonyl moiety at the 4-position of the piperazine ring. The pyrrolidinylsulfonyl group contributes to steric bulk and hydrogen-bonding capacity, which may influence solubility and target interactions .
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-pyrrolidin-1-ylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2S/c15-13-5-1-2-6-14(13)16-9-11-18(12-10-16)21(19,20)17-7-3-4-8-17/h1-2,5-6H,3-4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIODLPDBZIBBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine itself as a starting material.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Pyrrolidinylsulfonyl Group: The pyrrolidinylsulfonyl group can be attached through sulfonylation reactions, where a sulfonyl chloride reacts with the piperazine ring in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Electron Effects : Fluorine (target compound) vs. methoxy () or nitro () substituents alter electronic profiles, impacting receptor binding and metabolic stability.
- Steric Bulk : The pyrrolidinylsulfonyl group introduces greater steric hindrance than dichlorophenylsulfonyl (), possibly affecting binding pocket compatibility.
Antimicrobial and Antifungal Activity
- However, piperazine derivatives with 2-fluorophenyl groups (e.g., ) showed variable efficacy against Gram-positive/-negative bacteria .
- Contrast : Some arylpiperazines (e.g., ) lack antifungal activity at 400 μM, highlighting the critical role of substituents in virulence inhibition .
Cytotoxic Activity
- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines () demonstrate cytotoxicity against multiple cancer lines (e.g., HEPG2, MCF7). The target compound’s pyrrolidinylsulfonyl group may reduce cytotoxicity compared to benzoyl substituents due to altered metabolic pathways .
Biological Activity
1-(2-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine (CAS Number: 941912-88-5) is a piperazine derivative characterized by a fluorophenyl group and a pyrrolidinylsulfonyl moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, including antimicrobial, antiviral, and neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C14H20FN3O2S
- Molar Mass : 313.39 g/mol
- Structural Formula :
The biological activity of 1-(2-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine is attributed to its interaction with various molecular targets. The presence of the fluorine atom enhances its lipophilicity and stability, potentially improving receptor binding affinity. The compound may modulate neurotransmitter systems or inhibit specific enzymes involved in disease pathways.
Antiviral Activity
Research has indicated that piperazine derivatives exhibit significant antiviral properties. For instance, studies have shown that modifications in piperazine structures can lead to enhanced activity against viruses such as Chikungunya virus (CHIKV). The compound's structure allows it to act as a selective inhibitor with a high selectivity index against viral strains .
Table 1: Antiviral Efficacy of Piperazine Derivatives
| Compound Name | Virus Targeted | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 1-(2-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine | CHIKV | TBD | TBD |
| 2-(4-(Phenylsulfonyl)piperazine | CHIKV | 66.4 | 9.83 |
| Other Piperazine Analogues | Various | Varies | Varies |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Piperazine derivatives are known to exhibit broad-spectrum antimicrobial activity. The introduction of the fluorine atom is believed to enhance the interaction with microbial targets, leading to increased potency against both Gram-positive and Gram-negative bacteria.
Neuropharmacological Effects
The pharmacological profile of piperazine derivatives often includes neuroactive properties. Preliminary studies suggest that 1-(2-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine may influence neurotransmitter systems such as serotonin and dopamine pathways, which are critical in treating neurological disorders.
Case Studies and Research Findings
A notable study investigated the structure-activity relationship (SAR) of piperazine derivatives, highlighting that modifications at specific positions can lead to improved biological activity. For example, the replacement of certain functional groups was shown to enhance cytotoxicity while maintaining selectivity against target cells .
Another study focused on the antiviral efficacy of various piperazine compounds against CHIKV, noting that structural modifications significantly impacted their effectiveness . This emphasizes the importance of chemical structure in determining biological activity.
Comparative Analysis
Table 2: Comparison with Similar Compounds
| Compound Name | Fluorine Substitution | Antiviral Activity | Antimicrobial Activity |
|---|---|---|---|
| 1-(2-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine | Yes | High | Moderate |
| 1-(2-Chlorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine | No | Moderate | High |
| 1-(2-Bromophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine | No | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
